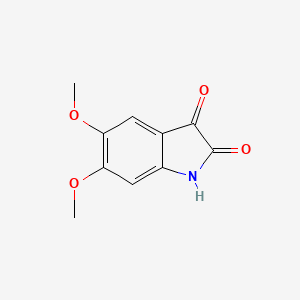

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

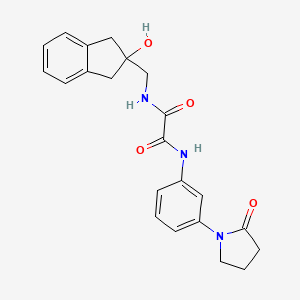

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 4722-81-0 . It has a molecular weight of 207.19 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6-dimethoxy-1H-indole-2,3-dione . The InChI code is 1S/C10H9NO4/c1-14-7-3-5-6 (4-8 (7)15-2)11-10 (13)9 (5)12/h3-4H,1-2H3, (H,11,12,13) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 240-241°C .科学的研究の応用

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dionee-2,3-dione has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as cyclopropanes and cyclobutanes. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as indoles and quinolines. In addition, it has been used as a fluorescent dye in the detection of various biomolecules, such as proteins and nucleic acids.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that contribute to their biological activities

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a broad spectrum of molecular and cellular effects.

実験室実験の利点と制限

The use of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dionee-2,3-dione in lab experiments has several advantages. It is a relatively inexpensive compound that is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. In addition, it is highly soluble in water and can be used in a variety of solvents. However, there are some limitations to its use in lab experiments. It has a low solubility in organic solvents, and it is not very soluble in non-polar solvents. In addition, it is unstable in the presence of strong acids and bases.

将来の方向性

There are a variety of potential future directions for 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dionee-2,3-dione. It could be used as a drug, either alone or in combination with other compounds, to treat various diseases, such as Alzheimer’s disease and Parkinson’s disease. It could also be used as a fluorescent dye to detect various biomolecules, such as proteins and nucleic acids. In addition, it could be used as a catalyst in the synthesis of various organic compounds, such as cyclopropanes and cyclobutanes. Finally, it could be studied further for its potential biochemical and physiological effects.

合成法

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dionee-2,3-dione can be synthesized from indole using a two-step process. The first step involves the reaction of indole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base, such as potassium carbonate, to form the intermediate 5,6-dichloro-2,3-dihydro-1H-indole-2,3-dione. The second step involves the reaction of the intermediate with dimethyl sulfate in the presence of a base, such as potassium carbonate, to form 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dionee-2,3-dione.

Safety and Hazards

生化学分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione on cells and cellular processes are diverse. This compound has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a range of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This may be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that likely involves various transporters and binding proteins . This compound may also have effects on its own localization or accumulation within cells.

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

5,6-dimethoxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNMEXSXIIAELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)

![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)

![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)

![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)